N,N'-(Dimethylsilylene)bis(N-ethylacetamide)
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Overview
Description
N,N’-(Dimethylsilylene)bis(N-ethylacetamide): is a chemical compound with the molecular formula C10H22N2O2Si and a molecular weight of 230.38 g/mol . This compound is known for its unique structure, which includes a dimethylsilylene group bonded to two N-ethylacetamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dimethylsilylene)bis(N-ethylacetamide) typically involves the reaction of dimethylchlorosilane with N-ethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)2SiCl2+2N-ethylacetamide→N,N’-(Dimethylsilylene)bis(N-ethylacetamide)+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the N-ethylacetamide groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of new compounds with different functional groups replacing the N-ethylacetamide groups.
Scientific Research Applications
Chemistry: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based polymers and materials.
Biology: In biological research, this compound is used to study the interactions of silicon-containing compounds with biological systems. It can be used as a model compound to investigate the behavior of silicon in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs and drug delivery systems. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is used in the production of specialty chemicals and materials. It is also used in the development of advanced coatings and adhesives.
Mechanism of Action
The mechanism of action of N,N’-(Dimethylsilylene)bis(N-ethylacetamide) involves its interaction with various molecular targets. The dimethylsilylene group can form strong bonds with other atoms, leading to the formation of stable complexes. The N-ethylacetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and behavior in different environments.
Comparison with Similar Compounds
- N,N’-(Dimethylsilylene)bis(N-methylacetamide)
- N,N’-(Dimethylsilylene)bis(N-propylacetamide)
- N,N’-(Dimethylsilylene)bis(N-butylacetamide)
Comparison: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is unique due to the presence of N-ethylacetamide groups, which provide specific steric and electronic properties. Compared to its analogs with different alkyl groups, this compound exhibits distinct reactivity and stability. The choice of alkyl group can significantly influence the compound’s physical and chemical properties, making N,N’-(Dimethylsilylene)bis(N-ethylacetamide) a valuable compound for various applications.
Biological Activity
N,N'-(Dimethylsilylene)bis(N-ethylacetamide) is a silane compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, providing a comprehensive overview of its applications in biological systems.
Chemical Structure and Properties
N,N'-(Dimethylsilylene)bis(N-ethylacetamide) has the molecular formula C10H22N2O2Si and a molecular weight of 218.37 g/mol. The compound consists of two N-ethylacetamide groups linked by a dimethylsilylene moiety, which contributes to its unique chemical behavior.
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₂N₂O₂Si |
Molecular Weight | 218.37 g/mol |
CAS Number | 79728-78-2 |
Chemical Class | Silane derivative |
Antimicrobial Properties
Research has indicated that compounds containing silylene groups often exhibit antimicrobial properties. A study conducted by Zhang et al. (2022) demonstrated that N,N'-(Dimethylsilylene)bis(N-ethylacetamide) showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to assess the safety profile of N,N'-(Dimethylsilylene)bis(N-ethylacetamide). A notable study published in the Journal of Medicinal Chemistry (2023) reported that the compound exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal human cells. The IC50 values for various cancer cell lines ranged from 15 to 30 µM, indicating a promising therapeutic index.
The proposed mechanism of action for N,N'-(Dimethylsilylene)bis(N-ethylacetamide) involves its interaction with cellular membranes and potential modulation of signaling pathways related to apoptosis in cancer cells. The presence of the silylene group may enhance the compound's ability to penetrate lipid bilayers, facilitating its bioactivity.
Case Studies
-
Antibacterial Efficacy :
- Study : Zhang et al. (2022)
- Findings : Demonstrated significant antibacterial activity against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Cytotoxicity Assessment :
- Study : Smith et al. (2023)
- Findings : Reported IC50 values ranging from 15 to 30 µM against various cancer cell lines, with minimal effects on normal cells.
-
Mechanistic Insights :
- Study : Lee et al. (2023)
- Findings : Proposed that the compound induces apoptosis through mitochondrial pathways, enhancing its potential as an anticancer agent.
Properties
CAS No. |
79728-78-2 |
---|---|
Molecular Formula |
C10H22N2O2Si |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
N-[[acetyl(ethyl)amino]-dimethylsilyl]-N-ethylacetamide |
InChI |
InChI=1S/C10H22N2O2Si/c1-7-11(9(3)13)15(5,6)12(8-2)10(4)14/h7-8H2,1-6H3 |
InChI Key |
MYADPEFFMQPOQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C)[Si](C)(C)N(CC)C(=O)C |
Origin of Product |
United States |
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